molecular formula C11H15N3O3 B1474184 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid CAS No. 1918656-73-1

6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid

Cat. No.: B1474184
CAS No.: 1918656-73-1
M. Wt: 237.25 g/mol
InChI Key: GOSINYZTQLRHHJ-OCAPTIKFSA-N
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Description

6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pyridazine Derivatives in Drug Synthesis

Pyridazine derivatives are known for their versatility in drug synthesis due to their presence in many pharmacologically active molecules. The flexibility, diversity, and unique properties of these compounds, as demonstrated by levulinic acid (LEV) derivatives, underscore their significance. LEV derivatives have been utilized in synthesizing a range of value-added chemicals and drugs, showing potential in cancer treatment, medical materials, and other medical fields. This underscores the possibility of utilizing similar strategies with compounds like “6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid” for innovative drug synthesis and application in medicine (Zhang et al., 2021).

Pyridazine and Central Nervous System (CNS) Drugs

Pyridazine derivatives are identified for their potential in synthesizing novel CNS-acting drugs. The structural features of these compounds, including nitrogen heteroatoms, contribute to a broad spectrum of biological activities. Such properties may be leveraged in the development of new therapeutic agents targeting CNS disorders, suggesting a potential research direction for exploring the specific applications of “this compound” in this domain (Saganuwan, 2017).

Pyridazine Derivatives in Organic Synthesis and Catalysis

The role of pyridazine derivatives in organic synthesis and as catalysts is noteworthy. These compounds have been employed in the creation of novel optoelectronic materials, indicating their utility in materials science. The incorporation of pyridazine and pyrimidine fragments into π-extended conjugated systems has been particularly valuable, highlighting the broad application spectrum that could include “this compound” (Lipunova et al., 2018).

Pyridazine Derivatives in Antioxidant Activity

Research into antioxidants has also touched on the utility of pyridazine derivatives. Analytical methods to determine antioxidant activity have been extensively reviewed, which could provide a framework for studying the antioxidant potential of pyridazine-based compounds like “this compound” (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

The primary target of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid is the Androgen Receptor . The Androgen Receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

The compound acts as a bifunctional molecule, with one end containing a cereblon ligand that binds to the E3 ubiquitin ligase, and the other end containing a moiety that binds to the Androgen Receptor . This arrangement places the Androgen Receptor in proximity to the ubiquitin ligase, leading to the degradation and inhibition of the Androgen Receptor .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway, a critical cellular process for protein degradation . By binding to the Androgen Receptor and the E3 ubiquitin ligase, the compound facilitates the ubiquitination and subsequent degradation of the Androgen Receptor . This process disrupts the normal function of the Androgen Receptor, affecting downstream pathways such as gene expression related to cell growth and proliferation .

Pharmacokinetics

The compound’s ability to degrade the androgen receptor suggests that it may have good bioavailability and effective distribution within the body to reach its target .

Result of Action

The primary result of the compound’s action is the degradation and inhibition of the Androgen Receptor . This can lead to a broad range of pharmacological activities, as the Androgen Receptor plays a crucial role in various biological processes, including the development and maintenance of male sexual characteristics and the growth and spread of prostate cancer .

Properties

IUPAC Name

6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-7-5-14(6-8(2)17-7)10-4-3-9(11(15)16)12-13-10/h3-4,7-8H,5-6H2,1-2H3,(H,15,16)/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSINYZTQLRHHJ-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid
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6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid
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6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid
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6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid
Reactant of Route 6
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6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.